molecular formula C17H17N3O2S B2729385 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207041-15-3

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2729385
CAS No.: 1207041-15-3
M. Wt: 327.4
InChI Key: ZEAMBNBJKICWNR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” are not explicitly mentioned in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .

Scientific Research Applications

Heterocyclic Synthesis

Research has demonstrated the utility of compounds related to 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in synthesizing heterocyclic compounds, which are critical in the development of pharmaceuticals. For example, thioureido-acetamides have been shown to be valuable precursors for the synthesis of various heterocycles through one-pot cascade reactions, showcasing excellent atom economy (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

The antimicrobial properties of derivatives similar to this compound have been extensively studied. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have shown significant antibacterial activity, highlighting their potential in combating microbial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Research

Studies have also focused on the anticancer potential of compounds structurally related to this compound. For instance, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines, showing promising results (Abu-Melha, 2021).

Enzyme Inhibition

Research on similar compounds has revealed their potential in enzyme inhibition, which is vital for discovering new therapeutic agents. For example, derivatives have been explored for their urease inhibitory activities, demonstrating significant inhibition compared to standard treatments (Gull et al., 2016). This suggests their utility in designing drugs for diseases where urease plays a critical role.

Material Science Applications

In the field of materials science, derivatives have been synthesized for applications such as enhancing the capacitance properties of polymers, indicating their potential in developing advanced materials for energy storage solutions (Mo et al., 2015).

Mechanism of Action

The mechanism of action of “2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with “2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” are not explicitly mentioned in the literature .

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-4-6-13(7-5-12)15-9-19-17(23-11-16(18)21)20(15)10-14-3-2-8-22-14/h2-9H,10-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAMBNBJKICWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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